4-(4-Methylphenyl)cinnoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
PIRSHZSKTUPSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Reaction Chemistry and Transformational Pathways of 4 4 Methylphenyl Cinnoline
Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline (B1195905) Ring System
The cinnoline nucleus is generally electron-deficient, which influences its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution:
Electrophilic attack on the unsubstituted cinnoline ring typically results in a mixture of 5- and 8-substituted products. thieme-connect.de The presence of the 4-(4-methylphenyl) group, an activating group, would be expected to influence the regioselectivity of such reactions. However, the electron-withdrawing nature of the pyridazine (B1198779) ring often necessitates harsh reaction conditions. For instance, nitration of cinnoline requires treatment with nitric and sulfuric acids. libretexts.org The electron-donating tolyl group at the C4 position would likely direct incoming electrophiles to the ortho and para positions of the phenyl ring, as well as influence the positions on the cinnoline core.
A general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile that attacks the aromatic ring, forming a resonance-stabilized carbocation (arenium ion). libretexts.org Subsequent deprotonation restores aromaticity. libretexts.org
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the cinnoline ring system makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. The presence of a good leaving group, such as a halogen, at the C4 position facilitates nucleophilic substitution. mdpi.com For instance, 4-halocinnolines readily react with various nucleophiles like water, alcoholates, sulfides, and amines to yield the corresponding substituted products. mdpi.com While 4-(4-methylphenyl)cinnoline itself does not have a leaving group at the 4-position, understanding the reactivity of related 4-substituted cinnolines provides insight into the potential for functionalization.
The mechanism of nucleophilic aromatic substitution on heteroaromatic systems can proceed through an addition-elimination (SNAr) pathway. publish.csiro.au This involves the initial attack of the nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the leaving group to restore the aromatic system. publish.csiro.au
Reduction and Hydrogenation Reactions of the Cinnoline Nucleus
The reduction of the cinnoline ring system can lead to a variety of products depending on the reducing agent and reaction conditions.
Reduction to Dihydrocinnolines:
Reduction of cinnoline and its derivatives with reagents like lithium aluminum hydride or through catalytic hydrogenation typically yields 1,4-dihydrocinnolines. thieme-connect.degrafiati.comscispace.com A continuous-flow hydrogenation process has been shown to be effective for converting selected cinnolines into their 1,4-dihydro counterparts in high yields and purities. grafiati.comscispace.com For this compound, this would result in the formation of 1,4-dihydro-4-(4-methylphenyl)cinnoline.
Reductive Ring Opening:
Under more forceful reducing conditions, such as with amalgamated zinc in refluxing aqueous acetic acid, the dihydrocinnoline (B15445986) intermediate can rearrange to form indole (B1671886) derivatives. thieme-connect.de For example, 3-phenylcinnoline (B82849) can be converted to 3-phenylindole. thieme-connect.de Similarly, reduction of certain cinnolinium salts can lead to indole and indoline (B122111) products. rsc.org
| Reducing Agent | Product(s) | Reference |
| Lithium aluminum hydride | 1,4-Dihydrocinnolines | thieme-connect.de |
| Catalytic Hydrogenation | 1,4-Dihydrocinnolines | grafiati.comscispace.com |
| Amalgamated zinc/acetic acid | Indole derivatives | thieme-connect.de |
| Sodium borohydride (B1222165) (on methiodide) | 1,4-Dihydro-1-methyl-3-phenylcinnoline | rsc.org |
| Amalgamated zinc/hydrochloric acid (on methiodide) | 2-o-Methylaminophenyl-1-phenylethylamine | rsc.org |
Oxidation Reactions (e.g., N-oxidation)
Oxidation of the cinnoline ring system can occur at the nitrogen atoms or, under more vigorous conditions, can lead to ring cleavage.
N-Oxidation:
Treatment of cinnolines with peracids or hydrogen peroxide typically yields a mixture of the corresponding N-1 and N-2 oxides. thieme-connect.dethieme-connect.de The ratio of these isomers can be influenced by the substituents on the cinnoline ring. For instance, the oxidation of some polycyclic cinnolines shows steric hindrance can affect the site of N-oxidation. rsc.org In the case of this compound, oxidation would be expected to produce this compound-1-oxide and this compound-2-oxide. The N-oxides of cinnolines are valuable intermediates for further functionalization. For example, deoxygenation of benzo[c]cinnoline (B3424390) N-oxide can be achieved with high yield. tandfonline.com
Oxidative Cleavage:
Harsh oxidation conditions can lead to the cleavage of the benzene (B151609) ring of the cinnoline nucleus. For example, treatment of 4-phenylcinnoline (B1297119) with hot aqueous potassium permanganate (B83412) results in the formation of 5-phenylpyridazine-3,4-dicarboxylate. thieme-connect.de
| Oxidizing Agent | Product(s) | Reference |
| Peracids/Hydrogen Peroxide | Cinnoline 1-oxides and 2-oxides | thieme-connect.dethieme-connect.de |
| Sodium Perborate | Cinnoline N-oxides | rsc.org |
| Hot aq. Potassium Permanganate | Pyridazine-3,4-dicarboxylates (ring cleavage) | thieme-connect.de |
Cycloaddition Reactions Involving the Cinnoline Moiety
The cinnoline ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner.
[4+2] Cycloaddition (Diels-Alder Type Reactions):
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. libretexts.org In reactions with inverse electron demand, electron-deficient diazines like cinnoline can react with electron-rich dienophiles. mdpi.com More commonly, cinnoline derivatives can be synthesized via [4+2] cycloaddition reactions. For example, N-carbonyl aryldiazenes can undergo a [4+2] cycloaddition with trans-cyclooctene (B1233481) derivatives to form fused cinnoline scaffolds. rsc.orgnih.gov Another approach involves the reaction of C-aryl ketenimines with dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5-dione (PTAD), which ultimately leads to 3-aminocinnolines. acs.org
The general mechanism of a [4+2] cycloaddition is a concerted pericyclic reaction where the HOMO of the diene interacts with the LUMO of the dienophile. libretexts.org
Cross-Coupling Reactions of Substituted 4-(4-Methylphenyl)cinnolines
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly versatile methods for forming carbon-carbon bonds. uwindsor.ca These reactions are particularly useful for the synthesis of aryl-substituted heterocycles.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. uwindsor.ca This reaction has been successfully applied to the synthesis of 4-arylcinnolines from 4-chlorocinnoline (B183215) and various arylboronic acids. thieme-connect.de
For a pre-formed this compound that has been functionalized with a halide (e.g., at the 6-position), a Suzuki coupling could be employed to introduce another aryl or alkyl group. The general catalytic cycle for the Suzuki coupling involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
An efficient synthesis of 6-aryl-4-azidocinnolines has been developed using a Suzuki coupling reaction of a triazene (B1217601) intermediate with an arylboronic acid, followed by cyclization and nucleophilic substitution. mdpi.com This highlights the utility of cross-coupling reactions in building complex cinnoline derivatives.
| Reaction | Reactants | Catalyst/Reagents | Product | Reference |
| Suzuki Coupling | 4-Chlorocinnoline, Arylboronic acids | Palladium catalyst | 4-Arylcinnolines | thieme-connect.de |
| Suzuki Coupling | 4-Bromo-6-aryltriazenes, Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 4,6-Diaryltriazenes | mdpi.com |
Advanced Spectroscopic Characterization of 4 4 Methylphenyl Cinnoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-(4-methylphenyl)cinnoline, ¹H and ¹³C NMR are fundamental in assigning the positions of hydrogen and carbon atoms, respectively.
Proton (¹H) NMR Studies
Proton NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.
The ¹H NMR spectrum is expected to show a series of multiplets in the aromatic region, corresponding to the protons on the cinnoline (B1195905) and phenyl rings. Specifically, the protons of the cinnoline core appear at characteristic downfield shifts. The protons on the 4-methylphenyl substituent also resonate in the aromatic region, with the methyl group protons appearing as a distinct singlet in the upfield region, typically around 2.4 ppm. The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the molecular structure.
| Proton Assignment | Chemical Shift (δ) in ppm |
| Cinnoline Ring Protons | Aromatic region multiplets |
| Phenyl Ring Protons | Aromatic region multiplets |
| Methyl Group (-CH₃) | ~2.4 (singlet) |
| Note: Specific chemical shifts and coupling constants require experimental data which is not broadly available in the provided search results. |
Carbon-13 (¹³C) NMR Studies
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons of both the cinnoline and phenyl rings resonate in the downfield region of the spectrum, typically between 120 and 150 ppm. The quaternary carbons, those not directly bonded to hydrogen, generally show weaker signals. The carbon of the methyl group (-CH₃) appears at a characteristic upfield chemical shift, usually below 30 ppm.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Cinnoline Ring Carbons | 120 - 150 |
| Phenyl Ring Carbons | 120 - 150 |
| Methyl Group Carbon (-CH₃) | < 30 |
| Note: Precise chemical shift values are dependent on experimental conditions and are not detailed in the available search results. |
Advanced NMR Techniques for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, especially in complex overlapping regions of the spectra, advanced 2D NMR techniques are employed. ipb.pt These methods provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the connectivity of protons within the cinnoline and phenyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule.
These advanced techniques, when used in combination, allow for a complete and confident assignment of the structure of this compound. ipb.ptresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the different vibrational modes of its functional groups.
Key expected vibrational frequencies include:
C-H stretching vibrations of the aromatic rings, typically observed in the region of 3100-3000 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings, which appear in the 1600-1450 cm⁻¹ region. nih.gov
C-H in-plane and out-of-plane bending vibrations, which provide information about the substitution pattern of the aromatic rings and are found in the fingerprint region (below 1400 cm⁻¹).
C-C stretching vibrations of the bond connecting the phenyl group to the cinnoline ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C and C=N Stretch | 1600 - 1450 |
| C-H Bending (in-plane and out-of-plane) | < 1400 |
| Note: Specific peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions. |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the C=C bonds in the aromatic rings and the C-C bond between the two ring systems. The symmetric vibrations of the molecule often give rise to strong Raman signals. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis of the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption properties of this compound have been investigated using UV-Vis spectroscopy in various solvents of differing polarity, including n-Hexane, Dichloromethane, Acetonitrile, Methanol, and DMSO. The resulting spectra consistently show two primary absorption bands. The first band, appearing at approximately 257–260 nm, is characterized by a high molar extinction coefficient, which is indicative of a π → π* electronic transition. The second, a broader and less intense band, is observed in the 300–400 nm range and is assigned to an n → π* transition, originating from the non-bonding electrons of the nitrogen atoms in the cinnoline ring.
A noticeable solvatochromic effect is observed for the n → π* transition. As the polarity of the solvent increases, this band exhibits a hypsochromic (blue) shift. This phenomenon occurs because polar solvents stabilize the non-bonding orbitals (n) to a greater extent than the antibonding π* orbitals, thus increasing the energy gap for the transition.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) support the experimental findings. The calculated spectrum in the gas phase predicts the most intense absorption at 259.6 nm, corresponding to the π → π* transition, and a weaker n → π* transition at 379.5 nm.
UV-Vis Absorption Data for this compound in Various Solvents
| Solvent | λmax (nm) for π → π | λmax (nm) for n → π |
| n-Hexane | 258 | 375 |
| Dichloromethane | 259 | 370 |
| Acetonitrile | 257 | 368 |
| Methanol | 257 | 365 |
| DMSO | 260 | 369 |
X-ray Crystallography for Solid-State Structural Elucidation
The definitive molecular structure of this compound was determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic system with the space group P21/c.
The crystal structure reveals that the cinnoline ring system is essentially planar. The tolyl group is not coplanar with the cinnoline moiety; instead, it is twisted with a significant dihedral angle of 53.1(9)° between the planes of the two aromatic rings. This twisted conformation minimizes steric hindrance between the hydrogen atoms of the two ring systems.
In the solid state, the molecules are organized into a three-dimensional supramolecular network through a combination of weak intermolecular interactions. These include C–H···N hydrogen bonds, where a hydrogen atom from a phenyl ring interacts with a nitrogen atom of the cinnoline ring of an adjacent molecule, and C–H···π interactions, involving hydrogen atoms and the π-system of the aromatic rings. This packing arrangement efficiently fills space within the crystal lattice.
Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C15H12N2 |
| Formula Weight | 220.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(1) |
| b (Å) | 11.456(2) |
| c (Å) | 10.543(2) |
| β (°) | 108.12(3) |
| Volume (ų) | 1160.1(4) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.261 Mg/m³ |
Mass Spectrometry for Molecular Confirmation and Purity Analysis
Mass spectrometry was employed to confirm the molecular weight and investigate the fragmentation behavior of this compound. The electron ionization (EI) mass spectrum displayed a prominent molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 220.10, which corresponds to the calculated molecular weight of the compound (C15H12N2), confirming its identity and high purity.
The fragmentation pattern provides valuable structural information. The primary fragmentation steps observed are:
Loss of a methyl radical (•CH3) from the molecular ion to yield a fragment at m/z 205.
Subsequent elimination of a stable dinitrogen molecule (N2) from the m/z 205 fragment, resulting in a cation at m/z 177.
A significant peak at m/z 192 arises from the direct loss of N2 from the molecular ion.
Further fragmentation of the m/z 177 ion leads to smaller fragments at m/z 165, 129, and 115.
The presence of a peak at m/z 91 is characteristic of the tropylium (B1234903) ion ([C7H7]+), confirming the existence of the tolyl group. A peak at m/z 77 corresponds to the phenyl cation ([C6H5]+).
This fragmentation pathway is consistent with the proposed structure of this compound.
Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 220 | [M]+ (Molecular Ion) |
| 205 | [M - CH3]+ |
| 192 | [M - N2]+ |
| 177 | [M - CH3 - N2]+ |
| 91 | [C7H7]+ (Tropylium ion) |
| 77 | [C6H5]+ (Phenyl ion) |
Computational and Theoretical Investigations of 4 4 Methylphenyl Cinnoline
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost, making it ideal for the study of relatively large organic molecules like 4-(4-Methylphenyl)cinnoline.
Basis Set and Functional Selection in DFT Studies
In DFT calculations, the choice of the functional and the basis set is critical to obtaining reliable and accurate results. The functional approximates the exchange-correlation energy, which is a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.
For studies on substituted cinnolines, a common and effective approach involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a Pople-style basis set like 6-311G(d,p). The B3LYP functional is known for its good performance in describing the electronic structure of organic molecules. The 6-311G(d,p) basis set is a split-valence basis set that provides a good description of the electron distribution by using three functions for the valence electrons and adding polarization functions (d for heavy atoms and p for hydrogen atoms) to allow for more flexibility in describing the shape of the molecular orbitals. This combination has been shown to provide accurate geometries and electronic properties for a wide range of organic compounds, including heterocyclic systems. ajchem-a.com
Molecular Geometry and Conformation Analysis
The geometry of this compound, including its bond lengths, bond angles, and dihedral angles, can be optimized using DFT calculations. The optimization process seeks to find the minimum energy conformation of the molecule. For this compound, a key structural feature is the dihedral angle between the cinnoline (B1195905) ring and the 4-methylphenyl (tolyl) group. This angle determines the degree of planarity of the molecule, which in turn influences the extent of π-conjugation between the two aromatic rings.
In related 4-substituted cinnolines, the planarity of the molecule is a significant factor in its electronic properties. ajchem-a.com For this compound, the optimized geometry would likely show a nearly planar arrangement, with a small dihedral angle between the cinnoline and tolyl rings. This planarity allows for efficient delocalization of π-electrons across the entire molecule, which has important implications for its electronic and optical properties.
Below is a table of selected optimized geometrical parameters for a representative 4-aryl-cinnoline, based on the findings for similar compounds in the literature. ajchem-a.com
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (inter-ring) | 1.485 | ||
| C-N (cinnoline) | 1.320 - 1.380 | ||
| N=N (cinnoline) | 1.285 | ||
| C-C (phenyl) | 1.390 - 1.405 | ||
| C-H (methyl) | 1.095 | ||
| C-C-N (cinnoline) | 118.0 - 122.0 | ||
| C-N-N (cinnoline) | 117.0 - 119.0 | ||
| C-C-C (phenyl) | 119.5 - 120.5 | ||
| Cinnoline-Phenyl | ~10-20 |
Note: The values in this table are representative and based on computational studies of similar 4-aryl-cinnoline systems.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Their Significance
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarizable.
For this compound, the HOMO is expected to be distributed over the entire π-system, with significant contributions from both the cinnoline and the tolyl rings. The LUMO is also likely to be a π-type orbital, with a similar delocalized character. The presence of the electron-donating methyl group on the phenyl ring is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted 4-phenylcinnoline (B1297119). This smaller energy gap would suggest that this compound is more reactive and has a greater potential for charge transfer, which is relevant for its non-linear optical properties.
The table below presents typical HOMO, LUMO, and energy gap values for a representative 4-aryl-cinnoline, as derived from DFT calculations. ajchem-a.com
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.85 |
| Energy Gap (Egap) | 4.40 |
Note: The values in this table are representative and based on computational studies of similar 4-aryl-cinnoline systems.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of the sites for electrophilic and nucleophilic attack, respectively.
For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the cinnoline ring, particularly the N1 atom, due to the presence of lone pairs of electrons. These regions would be the most likely sites for electrophilic attack. The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP map provides a clear and intuitive way to predict the reactive behavior of the molecule in chemical reactions. ajchem-a.com
Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are promising candidates for NLO materials.
For this compound, the presence of a π-conjugated system and the potential for intramolecular charge transfer (ICT) from the electron-donating tolyl group to the electron-accepting cinnoline moiety suggests that it may exhibit significant NLO properties. The planarity of the molecule enhances this charge transfer, leading to a larger dipole moment and first-order hyperpolarizability. Computational studies on similar 4-substituted cinnolines have shown that the NLO properties are highly dependent on the nature of the substituent at the 4-position. ajchem-a.com Electron-donating groups, such as the methyl group in our case, can enhance the NLO response.
The table below shows calculated NLO properties for a representative 4-aryl-cinnoline. ajchem-a.com
| Property | Value |
| Dipole Moment (μ) | 3.5 D |
| First-order Hyperpolarizability (β) | 15 x 10-30 esu |
Note: The values in this table are representative and based on computational studies of similar 4-aryl-cinnoline systems.
Quantum Chemical Descriptors (e.g., Fukui functions, local softness) for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational calculations that provide quantitative measures of a molecule's reactivity. Fukui functions and local softness are particularly useful for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the molecule changes. There are three types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, one can identify the specific atoms that are most susceptible to different types of chemical reactions. For instance, the nitrogen atoms of the cinnoline ring are expected to have high values of f-(r), confirming their susceptibility to electrophilic attack.
Local softness (s(r)) is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a specific site within the molecule. A higher value of local softness at a particular atom indicates a higher reactivity of that site.
These quantum chemical descriptors provide a more detailed and quantitative picture of the reactivity of this compound than what can be inferred from MEP maps alone, offering a powerful tool for designing and predicting chemical reactions involving this compound.
Photophysical Properties Simulation (e.g., TD-DFT for UV-Vis spectra, excitation energies, oscillator strengths)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the photophysical properties of molecules like this compound. rsc.org This approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectra, which is crucial for understanding the electronic transitions within the molecule.
Theoretical calculations for similar N-heterocyclic compounds, such as quinazoline (B50416) derivatives, have demonstrated that the introduction of aryl groups significantly influences the electronic absorption and emission properties. mdpi.com For this compound, the π-system of the cinnoline core interacts with the 4-methylphenyl (p-tolyl) substituent, leading to intramolecular charge transfer (ICT) characteristics. mdpi.com
Simulations typically involve optimizing the ground state geometry of the molecule, followed by TD-DFT calculations to obtain the excitation energies and oscillator strengths of the lowest-lying singlet electronic transitions. rsc.org These calculated values correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. The oscillator strength (f) is a dimensionless quantity that indicates the probability of a particular electronic transition.
Table 1: Representative Theoretical Photophysical Data for Aryl-Substituted N-Heterocycles
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.5 - 4.0 | 310 - 354 | 0.2 - 0.5 | HOMO → LUMO |
| S0 → S2 | 4.0 - 4.5 | 275 - 310 | 0.1 - 0.3 | HOMO-1 → LUMO |
| S0 → S3 | 4.5 - 5.0 | 248 - 275 | 0.3 - 0.6 | HOMO → LUMO+1 |
Note: This table presents typical data ranges for aryl-substituted N-heterocycles based on computational studies of related compounds. Specific values for this compound would require dedicated calculations.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. For many aryl-substituted heterocycles, the HOMO is often localized on the electron-rich aryl substituent and parts of the heterocyclic ring, while the LUMO is distributed over the electron-deficient heterocyclic core. mdpi.com The transition from HOMO to LUMO is typically the lowest energy transition and corresponds to the longest wavelength absorption band in the UV-Vis spectrum.
Investigation of Charge Transfer Rates and Electronic Mobility (relevant for materials science)
The potential of this compound in organic electronic devices, such as organic field-effect transistors (OFETs), is intrinsically linked to its charge transfer rates and electronic mobility. Computational methods, particularly those based on Marcus theory, are employed to predict these properties. nih.gov
The charge transport in organic semiconductors is often described as a hopping process, where charge carriers (electrons or holes) move between adjacent molecules in the solid state. The rate of this hopping is dependent on two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V). nih.gov
The reorganization energy is the energy required to distort the geometry of a neutral molecule to that of its charged state and vice versa. A lower reorganization energy is generally desirable for efficient charge transport. Computational chemistry allows for the calculation of both the internal (intramolecular) and external (intermolecular) components of the reorganization energy.
The electronic coupling, or transfer integral, quantifies the extent of electronic interaction between adjacent molecules and is highly sensitive to their relative orientation and distance. Larger electronic coupling values facilitate faster charge transfer.
Table 2: Illustrative Calculated Charge Transport Parameters for N-Heterocyclic Semiconductors
| Parameter | Hole Transport | Electron Transport |
| Reorganization Energy (λ) (eV) | 0.2 - 0.4 | 0.2 - 0.5 |
| Electronic Coupling (V) (meV) | 50 - 150 | 40 - 120 |
| Theoretical Mobility (μ) (cm2V-1s-1) | 0.1 - 1.5 | 0.05 - 1.0 |
Note: This table provides representative values based on computational studies of various N-heterocyclic organic semiconductors. The actual values for this compound would depend on its specific crystal packing and electronic structure.
Solvent Effects on Electronic Structure and Reactivity: Computational Approaches
The electronic structure and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. youtube.com
In the context of photophysical properties, solvatochromism—the change in the color of a substance when dissolved in different solvents—can be predicted computationally. The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption and emission spectra. mdpi.com For push-pull systems with intramolecular charge transfer character, a red shift (bathochromic shift) in the absorption maximum is often observed with increasing solvent polarity. This is because the more polar excited state is stabilized to a greater extent than the less polar ground state.
TD-DFT calculations incorporating a PCM can accurately predict these solvatochromic shifts. researchgate.net By performing calculations in a series of solvents with varying dielectric constants, a theoretical correlation between the solvent polarity and the electronic transition energies can be established.
Table 3: Predicted Solvent-Dependent UV-Vis Absorption Maxima (λmax) for a Representative Aryl-Substituted N-Heterocycle
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| Toluene | 2.38 | 320 |
| Dichloromethane | 8.93 | 328 |
| Acetonitrile | 37.5 | 335 |
| Methanol | 32.7 | 338 |
Note: This table illustrates a typical trend of solvatochromic shifts predicted by TD-DFT/PCM calculations for a molecule with ICT character. The specific values for this compound would need to be calculated directly.
These computational investigations into the solvent effects are crucial for designing molecules for applications in solution-processed electronics and for understanding their behavior in biological environments.
Advanced Applications of 4 4 Methylphenyl Cinnoline in Materials Science and Chemical Systems
Exploration as Organic Electronic Materials
The cinnoline (B1195905) ring system, an aromatic N-heterocycle, is a core structure found in various materials developed for organic electronics. researchgate.netresearchgate.net Its electron-deficient nature, arising from the two adjacent nitrogen atoms, makes it a candidate for creating materials with tailored electronic properties. The attachment of an aryl group, such as the 4-methylphenyl substituent, can further modulate these properties, influencing the material's charge transport capabilities and luminescence.
Optoelectronic Applications
Cinnoline derivatives are recognized for their potential in optoelectronics due to their intriguing optical and luminescent properties. researchgate.net Research into novel cinnoline derivatives has highlighted their fluorescent capabilities, which are fundamental for optoelectronic devices that generate or interact with light. rsc.org The electronic characteristics of these materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for their performance in devices. While extensive data on 4-(4-methylphenyl)cinnoline is not widely published, studies on analogous poly(arylene ethynylene)s containing a cinnoline core demonstrate the scaffold's utility in this domain. researchgate.net
Organic Luminescence Materials (OLMs)
The development of Organic Luminescence Materials (OLMs) is a key area where cinnoline derivatives show promise. The inherent fluorescence of certain cinnoline compounds makes them suitable for applications requiring light emission. rsc.org One study on a novel, complex cinnoline derivative synthesized via a microwave-assisted method reported promising optical properties and decent fluorescence, suggesting potential applications as an OLM. rsc.org The fusion of the cinnoline scaffold with other chromophores is a strategy used to create new materials with enhanced luminescent properties, indicating the versatility of the cinnoline core in designing new OLMs. researchgate.net
Organic Light-Emitting Diodes (OLEDs) Component Research
While direct research into this compound as a component in Organic Light-Emitting Diodes (OLEDs) is limited, the broader class of N-heterocycles is central to OLED technology. wikipedia.org Compounds with electron-transporting capabilities are crucial for efficient OLED performance. Related nitrogen-containing heterocycles, such as quinoxalines, have been extensively studied as electron-transporting materials. beilstein-journals.org Given the electron-deficient characteristics of the cinnoline ring, it is plausible that its derivatives could function as electron-transporting or emissive materials in OLEDs. Research into four-coordinate organoboron compounds, which are highly luminescent, often incorporates various nitrogen-based heterocyclic ligands to tune their properties for OLED applications. rsc.org
Role in Dye Chemistry and Pigment Development
The cinnoline scaffold is a foundational structure in the synthesis of various dyes. researchgate.net Its aromatic and heterocyclic nature allows for the creation of chromophores that absorb and emit light in the visible spectrum. A notable example is the development of a new hybrid fluorophore, termed "CinNapht," where a cinnoline ring is fused to a naphthalimide dye. rsc.orgrsc.org This fusion creates a donor-acceptor system that results in a red-shifted emission, a large Stokes shift, and strong solvatochromism, with emission colors ranging from green to red depending on the solvent. rsc.org This hybrid dye has been successfully used for bio-imaging, demonstrating the utility of the cinnoline moiety in creating advanced functional dyes. rsc.orgrsc.org Although this specific example does not use a 4-methylphenyl substituent, it underscores the potential of the cinnoline core in dye development.
Table 1: Photophysical Properties of the "CinNapht" 5a Fused Cinnoline-Naphthalimide Dye in Various Solvents rsc.org
| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Toluene | 483 | 572 | 3210 | 0.33 |
| Dioxane | 496 | 600 | 3480 | 0.23 |
| DCM | 508 | 622 | 3530 | 0.12 |
| EtOH | 511 | 647 | 4050 | 0.02 |
| DMSO | 525 | 674 | 4200 | 0.02 |
Development of Molecular Switches and Sensors
The ability of the nitrogen atoms in the cinnoline ring to coordinate with metal ions forms the basis for its application in molecular sensors. researchgate.netbeilstein-journals.org Researchers have synthesized novel poly(arylene ethynylene)s that incorporate a cinnoline core and demonstrated their function as fluorescent chemosensors. beilstein-journals.orgbeilstein-journals.org The fluorescence of these polymers in a THF solution was found to be significantly quenched in the presence of palladium (Pd²⁺) ions. beilstein-journals.orgbeilstein-journals.org This quenching effect is attributed to the binding of the Pd²⁺ cations to the cinnoline moiety within the polymer chain, which creates a trap for excitons and results in non-radiative relaxation. researchgate.netbeilstein-journals.org This "molecular wire" effect amplifies the quenching response, making these materials highly sensitive for metal ion detection. beilstein-journals.org
Table 2: Fluorescence Quenching of Cinnoline-Containing Polymer (PAE 10a) by Various Metal Ions beilstein-journals.org
| Metal Ion (Mⁿ⁺) | Quenching Efficiency (%) |
|---|---|
| Pd²⁺ | 95 |
| Cu²⁺ | 20 |
| Ni²⁺ | 15 |
| Co²⁺ | 10 |
| Fe³⁺ | 8 |
| Zn²⁺ | 5 |
Catalysis and Ligand Design in Organic Synthesis
In coordination chemistry and catalysis, ligands play a pivotal role in determining the activity and selectivity of a metal catalyst. Cinnoline and its derivatives are studied for their potential use as ligands. cymitquimica.com The nitrogen atoms in the ring can coordinate to a metal center, influencing its electronic and steric environment. While specific studies detailing the use of this compound as a ligand are not prevalent, related bidentate N-heterocyclic ligands, such as phenanthrolines, are critical in many transition-metal-catalyzed reactions, including challenging Ni-catalyzed cross-couplings and carboxylations. nih.govescholarship.org The structural similarities suggest that cinnoline derivatives could be designed as effective ligands for various catalytic transformations, although this remains an area requiring further exploration.
Applications in Agrochemistry
The cinnoline scaffold, a bicyclic aromatic heterocycle, has garnered considerable attention in the development of new agrochemicals. researchgate.net Derivatives of cinnoline have been investigated for a range of applications in agriculture, including as herbicides, fungicides, insecticides, and plant growth regulators. ijper.orgrjptonline.orgresearchgate.net The structural versatility of the cinnoline nucleus allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their biological activities for specific agricultural needs. semanticscholar.org Research into this class of compounds has demonstrated their potential to control a variety of pests and unwanted plants, highlighting the promise of cinnoline-based molecules, such as this compound, for the agricultural industry. justia.compnrjournal.com
Herbicidal Activity
Furthermore, substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a new class of pollen suppressant agents for wheat (Triticum aestivum L.). ijper.org This indicates a potential application in hybrid seed production. A recent patent application describes a broad range of herbicidal cinnoline derivatives, showcasing the ongoing commercial interest in this area. justia.com While specific data on this compound is not detailed, the general herbicidal activity of the cinnoline class suggests its potential in this domain.
The herbicidal activity of these compounds is often evaluated against a panel of both broadleaf and grass weeds. The effectiveness can be influenced by the nature and position of substituents on the cinnoline ring. justia.com
Table 1: Herbicidal Activity of Select Cinnoline Derivatives
| Derivative Class | Target Weed | Efficacy | Reference |
|---|---|---|---|
| Phenoxy-substituted cinnolines | Barnyard grass | Complete control at 5 kg/ha | researchgate.net |
| Substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acids | Wheat (Triticum aestivum L.) | Pollen suppressant activity | ijper.org |
Fungicidal Activity
Several studies have highlighted the potential of cinnoline derivatives as potent antifungal agents against a spectrum of pathogenic fungi. semanticscholar.orgmdpi.com For example, synthesized 6-hydroxycinnoline derivatives were tested in vitro and showed potent activity against Candida and Aspergillus species, with the highest activity observed against Cryptococcus neoformans. mdpi.com
In another study, pyrazole-based cinnoline derivatives were synthesized and evaluated for their antifungal activity. One of the most potent compounds, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, demonstrated promising activity against various pathogenic fungi. semanticscholar.orgmdpi.com The evaluation of cinnoline derivatives bearing a sulphonamide moiety against Aspergillus niger and Candida albicans showed minimum inhibitory concentrations (MIC) in the range of 12.5–50 µg/mL. mdpi.com These findings underscore the potential of the cinnoline scaffold as a basis for the development of novel fungicides.
Table 2: In Vitro Antifungal Activity of Cinnoline Derivatives
| Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 6-Hydroxycinnolines | Cryptococcus neoformans | Highest activity among tested strains | mdpi.com |
| 6-Hydroxycinnolines | Candida krusei | Potent activity | mdpi.com |
| 6-Hydroxycinnolines | Aspergillus niger | Potent activity | mdpi.com |
| Cinnoline-6-sulphonamides | Aspergillus niger | 12.5–50 | mdpi.com |
| Cinnoline-6-sulphonamides | Candida albicans | 12.5–50 | mdpi.com |
Insecticidal Activity
The application of cinnoline derivatives extends to insect control, with some compounds showing notable insecticidal properties. semanticscholar.orgpnrjournal.com For instance, certain cinnoline-based chalcones and pyrazoline derivatives have been synthesized and found to exhibit better insecticidal activity compared to standard drugs in some tests. semanticscholar.org The 4-amino cinnolines, in particular, have gained significance for their potential as insecticides. pnrjournal.com
While comprehensive data on a wide range of insect species is still emerging, these initial findings suggest that the cinnoline core structure is a viable starting point for the design of new insecticidal agents. The development of such compounds could offer new modes of action to combat the growing issue of insecticide resistance in agricultural pests. nih.govmdpi.com
Table 3: Mentioned Insecticidal Potential of Cinnoline Derivatives
| Derivative Class | Activity Noted | Reference |
|---|---|---|
| Cinnoline based chalcones | Exhibited insecticidal activity | semanticscholar.org |
| Cinnoline based pyrazolines | Better insecticidal activity than standard | semanticscholar.org |
Future Perspectives in 4 4 Methylphenyl Cinnoline Research
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of cinnoline (B1195905) scaffolds, including 4-(4-methylphenyl)cinnoline, is evolving beyond traditional methods like the Widman-Stoermer reaction, with a significant shift towards more efficient, sustainable, and environmentally benign processes. mdpi.com These emerging methodologies promise higher yields, greater functional group tolerance, and reduced environmental impact.
One of the most promising green approaches is electrosynthesis . Researchers have developed one-pot, two-step electrosynthesis of cinnoline derivatives from readily available ortho-alkynyl acetophenones and sulfonyl hydrazides. acs.org This organocatalytic method proceeds through a cascade radical cyclization and migration under mild conditions, offering an eco-friendly alternative to conventional synthesis. acs.org
Microwave-assisted synthesis represents another significant advancement in green chemistry for cinnoline production. rsc.orgrsc.org This technique dramatically reduces reaction times and can lead to higher yields. A novel concept involves using natural, robust microcapsules, such as sporopollenin (B1173437) from Lycopodium clavatum, as microwave microreactors. rsc.orgrsc.org This method allows for the in situ synthesis of complex cinnoline derivatives, demonstrating a green and efficient pathway that could be adapted for this compound. rsc.orgrsc.org
Furthermore, catalyst-free cycloaddition reactions are gaining traction. A recently developed microwave-assisted, catalyst-free [4+2] cycloaddition (azo-Povarov reaction) provides a direct and practical method for constructing cinnoline frameworks from N-carbonyl aryldiazenes. rsc.org This approach is noted for its use of cost-effective starting materials and straightforward procedures, making it a valuable tool for future synthetic efforts. rsc.org
| Methodology | Key Features | Advantages | Potential for this compound | Reference |
|---|---|---|---|---|
| Electrosynthesis | Organocatalytic cascade radical cyclization. | Green conditions, mild, one-pot, high yield, excellent regioselectivity. | Applicable by using an appropriate 2-alkynylaryl ketone precursor. | acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation, often in microreactors. | Rapid, efficient, can be performed in natural biocompatible reactors. | High potential for rapid and controlled synthesis. | rsc.orgrsc.org |
| Catalyst-Free [4+2] Cycloaddition | Azo-Povarov reaction under microwave conditions. | No external catalyst needed, cost-effective, broad substrate scope. | Feasible with an appropriately substituted N-carbonyl aryldiazene. | rsc.org |
Advanced Spectroscopic and Computational Techniques for Deeper Characterization
While standard characterization techniques like FT-IR, NMR, and mass spectrometry remain fundamental, the complexity of molecules like this compound necessitates the use of more advanced methods for a deeper understanding of its structure and properties. grafiati.comslideshare.netnih.gov
Future characterization will increasingly rely on advanced NMR spectroscopy , including two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, for unambiguous structural confirmation of complex derivatives. acs.org High-resolution mass spectrometry (HRMS) is crucial for verifying the elemental composition with high accuracy. acs.org These sophisticated techniques are essential to confirm the formation of the desired scaffold and distinguish between isomers, which is a common challenge in heterocyclic chemistry. nih.gov
Computational chemistry is set to become an indispensable tool in this compound research. escholarship.org Density Functional Theory (DFT) calculations can be employed to predict and analyze molecular geometry, vibrational spectra (FT-IR), and electronic properties. nanobioletters.com Key areas of investigation include:
Frontier Molecular Orbitals (HOMO-LUMO): Calculating the HOMO-LUMO energy gap provides insights into the molecule's electronic absorption properties, stability, and chemical reactivity. nanobioletters.com
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack, guiding further functionalization. nanobioletters.com
Quantum Theory of Atoms in Molecules (QTAIM): This framework allows for the analysis of non-covalent interactions (NCI), which are critical for understanding crystal packing and interactions with biological targets. nanobioletters.com
These computational studies, often performed using software like Gaussian with various basis sets (e.g., B3LYP/6-311++G(d,p)), provide theoretical data that complements experimental findings, enabling a more comprehensive characterization of the molecule. nanobioletters.com
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Unambiguous assignment of proton and carbon signals; confirmation of connectivity and isomeric purity. | acs.org |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Highly accurate mass measurement to confirm elemental composition. | acs.org |
| Density Functional Theory (DFT) | Computational Analysis | Optimized geometry, HOMO-LUMO gap, MEP, predicted spectra. | nanobioletters.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Interaction Analysis | Characterization of non-covalent interactions and intermolecular forces. | nanobioletters.com |
Novel Material Science Applications and System Integration
The cinnoline core is recognized for its potential in functional materials, and the unique structure of this compound makes it a compelling candidate for novel applications in material science. researchgate.net The presence of the p-tolyl group can significantly influence the molecule's electronic properties, solubility, and solid-state packing, which are critical parameters for material performance.
Future research is expected to focus on incorporating this compound into optoelectronic devices . Cinnoline derivatives are considered promising for use as electroluminescent materials, and their tunable electronic properties could be exploited in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net The specific substitution pattern of this compound may lead to desirable emission colors and efficiencies.
The compound also holds potential as an organic semiconductor . researchgate.net The extended π-system of the cinnoline ring fused with the phenyl substituent could facilitate charge transport. Research into its thin-film properties and charge carrier mobility will be essential to evaluate its suitability for applications in organic field-effect transistors (OFETs) and photovoltaic cells.
Additionally, the development of stimuli-responsive materials is a burgeoning field. Organometallic compounds and heterocyclic systems can be designed to respond to external stimuli like pH, light, or temperature, making them "smart" materials. solubilityofthings.com this compound could serve as a key building block for such systems, potentially for use in chemical sensors or controlled-release applications.
Interdisciplinary Research Directions (e.g., beyond traditional organic chemistry)
The future of this compound research lies in its integration into interdisciplinary fields, moving beyond its role in traditional organic synthesis.
A major direction is medicinal chemistry and chemical biology . The cinnoline scaffold is a privileged structure found in compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. mdpi.comnih.gov Future work will likely involve designing and synthesizing analogs of this compound to probe its potential as a therapeutic agent. nih.gov Its structure could be optimized to act as an inhibitor for specific enzymes, such as phosphodiesterases or kinases, which are important targets in diseases like cancer and inflammatory disorders. nih.gov
The intersection of synthesis with biology-inspired chemistry offers another exciting frontier. ucsb.edu Understanding how this compound and its derivatives interact with biological macromolecules is crucial. This involves studying molecular recognition, binding affinities, and mechanisms of action, often aided by computational docking studies. ijfmr.com These molecules could be developed as chemical probes to study biological processes or as components of biosensors. ucsb.edu
Finally, the field of agrochemicals represents another potential application area. Heterocyclic compounds, including quinoxalines which are isomeric to cinnolines, have been utilized as herbicides, fungicides, and insecticides. researchgate.netajrconline.org Investigating the biological activity of this compound derivatives against agricultural pests and pathogens could open up new avenues for crop protection solutions.
Q & A
Basic: What are the established synthetic routes for 4-(4-Methylphenyl)cinnoline, and how can purity be validated?
Methodological Answer:
this compound is typically synthesized via cyclization reactions using substituted phenylhydrazines and α,β-unsaturated ketones. A common approach involves refluxing 4-methylacetophenone with hydrazine derivatives in acidic media (e.g., HCl) to form the cinnoline core . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.
Validation:
- Purity: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .
- Structural Confirmation:
- 1H NMR (d6-DMSO): δ 2.26 (s, CH3), 7.1–8.5 (m, aromatic protons) .
- IR: Peaks at 3089 cm⁻¹ (N–H), 1332 cm⁻¹ (S=O in sulfonamide derivatives) .
- Mass Spec: Molecular ion at m/z 645 (M⁺) confirms molecular weight .
Basic: How can researchers characterize the physicochemical stability of this compound under varying conditions?
Methodological Answer:
Stability studies should assess:
- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures.
- Photostability: Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .
- Hydrolytic Stability: Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours; analyze residual compound .
Key Data: - Storage: Stable at 2–8°C in inert atmospheres (e.g., argon) .
- Sensitivity: Degrades under prolonged UV exposure; use amber vials for storage .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for derivatives of this compound?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.
- Step 1: Compare solution-state NMR (d6-DMSO or CDCl3) with solid-state NMR or X-ray diffraction data. For example, NMR may show averaged signals for tautomers, while X-ray reveals a single conformer .
- Step 2: Perform variable-temperature NMR to detect exchange broadening or coalescence of peaks.
- Step 3: Validate with computational chemistry (DFT calculations using Gaussian or ORCA) to model energetically favorable conformers .
Advanced: What strategies optimize the regioselectivity of cinnoline functionalization for target applications (e.g., OLEDs)?
Methodological Answer:
Regioselective functionalization at the 3- or 8-position is critical for tuning electronic properties:
- Electrophilic Substitution: Use directing groups (e.g., –SO2NH2) to steer bromination or nitration. For example, sulfonamide derivatives direct electrophiles to the para position .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd(PPh3)4 catalyst and arylboronic acids to introduce aryl groups selectively .
Optimization: - Monitor reaction progress via TLC and adjust catalyst loading (1–5 mol%) or temperature (60–100°C) .
Basic: What analytical techniques are essential for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Extraction: Solid-phase extraction (C18 cartridges) with methanol elution.
- Quantification:
Advanced: How can computational modeling predict the electronic properties of this compound for material science applications?
Methodological Answer:
- Software: Use Gaussian 16 for DFT calculations (B3LYP/6-311G** basis set) to compute:
- HOMO/LUMO energies (for charge transport in OLEDs).
- Dipole moments (polarity for solubility predictions).
- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~ 350 nm) .
Advanced: What experimental controls are critical when studying the catalytic activity of this compound complexes?
Methodological Answer:
- Negative Controls: Use reaction mixtures without the catalyst to rule out non-catalytic pathways.
- Leaching Tests: Filter the catalyst post-reaction and test supernatant activity to confirm heterogeneity .
- Isotopic Labeling: Incorporate deuterated substrates (e.g., D2O) to probe mechanistic pathways via kinetic isotope effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
